molecular formula C12H24N2O2 B2576506 N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide CAS No. 1311812-81-3

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide

Cat. No.: B2576506
CAS No.: 1311812-81-3
M. Wt: 228.336
InChI Key: LRWIEBNMSNESCI-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is a synthetic organic compound featuring a propanamide core linked to a piperidine ring system. The piperidine moiety is substituted at the nitrogen atom with a 2-methoxyethyl chain, a functional group known to influence the molecule's physicochemical properties and pharmacokinetic profile. Piperidine derivatives are of significant interest in medicinal chemistry and chemical biology, serving as key scaffolds in the development of bioactive molecules. Compounds with this core structure are frequently investigated for their potential to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and enzymes . For instance, structurally related piperidine compounds have been explored as antagonists for the histamine H3 receptor, which is a target for neurological disorders , while other analogs have been studied for their inhibitory effects on the NLRP3 inflammasome, a key player in inflammatory diseases . The specific research applications of this compound will depend on the individual research program. This product is intended for laboratory research purposes by qualified personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)12(15)13-11-4-6-14(7-5-11)8-9-16-3/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWIEBNMSNESCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCN(CC1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide typically involves the reaction of 1-(2-methoxyethyl)piperidine with 2-methylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Fentanyl Analogs

Fentanyl derivatives share a common piperidine scaffold but differ in substituents. Key comparisons include:

Compound Name Substituents on Piperidine Key Structural Differences Potential Pharmacological Impact
Target Compound 1-(2-Methoxyethyl) Reduced lipophilicity vs. phenethyl groups
Isobutyryl Fentanyl 1-(2-Phenylethyl) Phenethyl vs. 2-methoxyethyl Higher μ-opioid receptor affinity
Parafluoroisobutyrylbenzylfentanyl 1-Benzyl, 4-fluorophenyl Bulky benzyl and fluorophenyl groups Altered receptor selectivity
Orthofluorofentanyl 1-(2-Phenylethyl), 2-fluorophenyl Phenethyl and fluorophenyl substituents Enhanced potency and metabolic stability

Key Findings :

  • Unlike Isobutyryl Fentanyl, the absence of a phenyl group in the substituent may diminish μ-opioid receptor binding, as phenethyl groups are critical for receptor interaction in classical opioids .

Comparison with Non-Opioid Piperidine Derivatives

The 2-methoxyethyl-piperidine motif appears in compounds targeting diverse receptors:

Compound Name/Use Substituents on Piperidine Therapeutic Target Key Differences
Target Compound 1-(2-Methoxyethyl) Not explicitly reported
Goxalapladib (Atherosclerosis) 1-(2-Methoxyethyl) Lp-PLA2 inhibitor Larger acetamide-linked naphthyridine moiety
Muscarinic Antagonist 1-(6-Aminopyridin-2-ylmethyl) M3 receptor selectivity Polar aminopyridine group enhances CNS exclusion

Key Findings :

  • The 2-methoxyethyl group is associated with improved solubility and metabolic stability in non-opioid contexts, as seen in Goxalapladib .
  • Compared to the muscarinic antagonist in , the target compound lacks polar groups (e.g., difluorocyclopentyl), which may limit its selectivity for peripheral vs. CNS receptors .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : ~272.38 g/mol (target) vs. ~352–388 g/mol for phenethyl-based fentanyl analogs .
  • Polarity : The 2-methoxyethyl group introduces an ether oxygen, enhancing water solubility relative to alkyl or aromatic substituents .

Research and Regulatory Considerations

  • Legal Status : Structural analogs like Isobutyryl Fentanyl are controlled substances due to opioid activity . The target compound’s regulatory status may depend on demonstrated receptor interactions.
  • Safety Profile : Reduced lipophilicity and CNS penetration could mitigate respiratory depression risks associated with fentanyl analogs .

Biological Activity

N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide is a compound with significant biological activity, primarily explored for its potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyethyl group, which enhances its solubility and biological interactions. Its structure can be represented as follows:

N 1 2 methoxyethyl piperidin 4 yl 2 methylpropanamide\text{N 1 2 methoxyethyl piperidin 4 yl 2 methylpropanamide}

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. This compound has been studied for its potential to modulate various biological pathways, which may lead to therapeutic effects in different disease contexts, including cancer and infectious diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. This property is essential for developing new antibiotics or treatments against resistant bacterial strains.

Anticancer Effects

The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy. The precise mechanisms involve the modulation of signaling pathways associated with cell growth and apoptosis .

Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential applications:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains, indicating potential for antibiotic development.
Anticancer ActivityInhibition of cell proliferation in prostate and colorectal cancer cell lines; modulation of key signaling pathways.
Mechanistic InsightsInteraction with CXCR4 receptor leading to altered chemokine signaling; implications for cancer metastasis.

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on prostate cancer cells (PC3), it was found that the compound significantly reduced cell viability at low concentrations. The study utilized MTT assays to assess cytotoxicity and flow cytometry for apoptosis analysis, revealing that the compound induced apoptosis in a dose-dependent manner .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant bacteria. The results indicated a significant reduction in bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent.

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